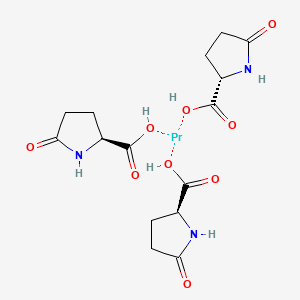
Benzene, 1,1'-(ethylidenebis(oxy))bis(2,4-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro-: is a chemical compound with the molecular formula C18H22O2 and a molecular weight of 270.3661 . This compound is also known by other names such as Phenylethylacetal and Acetaldehyde diphenylethylacetal . It is characterized by its unique structure, which includes two benzene rings connected by an ethylidene bridge with two oxy groups and two chlorine atoms on each benzene ring.
Vorbereitungsmethoden
The synthesis of Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro- typically involves the reaction of acetaldehyde with phenol in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and controlled pH levels to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro-: undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as or , leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like or , resulting in the formation of reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro-: has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro-: can be compared with other similar compounds such as:
Benzene, 1,1’-ethylidenebis-: This compound has a similar structure but lacks the chlorine atoms and oxy groups, resulting in different chemical and biological properties.
Benzene, 1,1’-[1,2-ethanediylbis(oxy)]bis-: This compound has an ethylene bridge instead of an ethylidene bridge, leading to variations in reactivity and applications.
The uniqueness of Benzene, 1,1’-(ethylidenebis(oxy))bis(2,4-dichloro-
Eigenschaften
CAS-Nummer |
5836-25-9 |
|---|---|
Molekularformel |
C14H10Cl4O2 |
Molekulargewicht |
352.0 g/mol |
IUPAC-Name |
2,4-dichloro-1-[1-(2,4-dichlorophenoxy)ethoxy]benzene |
InChI |
InChI=1S/C14H10Cl4O2/c1-8(19-13-4-2-9(15)6-11(13)17)20-14-5-3-10(16)7-12(14)18/h2-8H,1H3 |
InChI-Schlüssel |
JCNAVWKFZXDGHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(OC1=C(C=C(C=C1)Cl)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


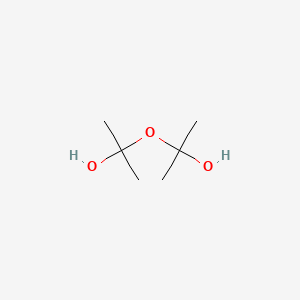
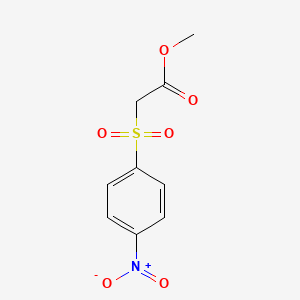



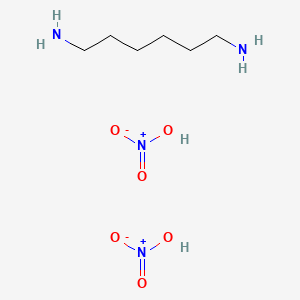
![4-[(2-Methoxyphenyl)azo]-5-methyl-O-anisidine](/img/structure/B15176999.png)

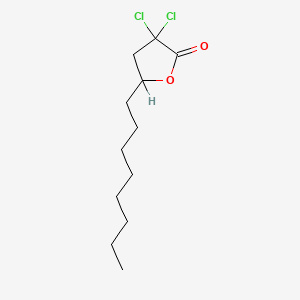


![ethyl 4-[2-[[(9Z,19Z,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetyl]piperazine-1-carboxylate](/img/structure/B15177039.png)
